molecular formula C23H27N3O2 B2484326 ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate CAS No. 380539-15-1

ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

Cat. No. B2484326
CAS RN: 380539-15-1
M. Wt: 377.488
InChI Key: OUWJOVWLFBHTDR-UHFFFAOYSA-N
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Description

Ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate, also known as MMIP, is a synthetic compound that has been studied for its potential use in various scientific research applications. MMIP is a member of the piperidine family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered attention due to their potential as anticancer agents. The presence of indole moieties in this compound suggests that it might exhibit cytotoxic effects against cancer cells. Researchers could explore its activity against specific cancer types, mechanisms of action, and potential synergies with existing chemotherapeutic agents .

Antimicrobial Activity

Indoles often possess antimicrobial properties. Investigating the efficacy of this compound against bacteria, fungi, and other pathogens could provide valuable insights. Researchers might explore its mode of action, minimum inhibitory concentrations, and potential applications in drug development .

Neurological Disorders

Given the indole ring’s relevance to neurotransmitters like serotonin, this compound could be explored for its impact on neurological disorders. Researchers might investigate its potential as a neuroprotective agent, its interaction with receptors, and its ability to modulate neurotransmitter levels .

Anti-inflammatory Effects

Indole derivatives frequently exhibit anti-inflammatory properties. Researchers could study this compound’s impact on inflammatory pathways, cytokine production, and potential applications in managing chronic inflammatory conditions .

Chemical Synthesis and Novel Methods

Beyond its biological applications, the synthesis of indole derivatives remains an active area of research. Researchers could explore novel synthetic routes to access this compound efficiently. Investigating its reactivity, regioselectivity, and scalability could contribute to the field of organic chemistry .

properties

IUPAC Name

ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-28-23(27)17-11-14-26(15-12-17)22(20-10-6-7-13-24-20)21-16(2)25-19-9-5-4-8-18(19)21/h4-10,13,17,22,25H,3,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWJOVWLFBHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

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